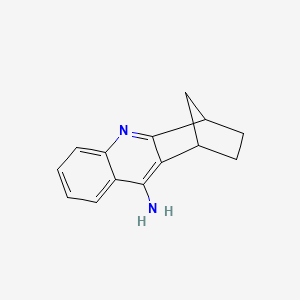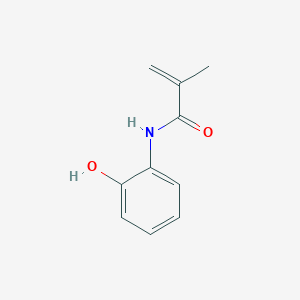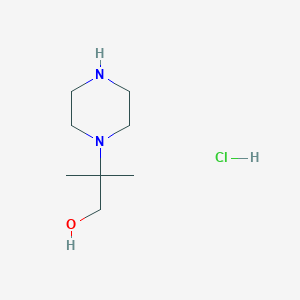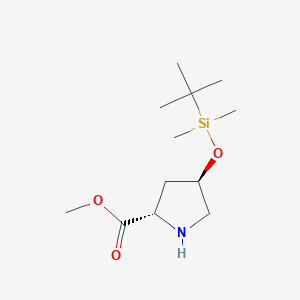
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl-dimethyl-silanyloxy group, which contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The hydroxyl group on the pyrrolidine ring is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, influencing biochemical pathways. The tert-butyl-dimethylsilyl group can be cleaved under specific conditions, releasing the active pyrrolidine derivative that exerts its effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid: Lacks the methyl ester group.
(2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature and the presence of the silyl protecting group make it a valuable intermediate in asymmetric synthesis.
Properties
Molecular Formula |
C12H25NO3Si |
|---|---|
Molecular Weight |
259.42 g/mol |
IUPAC Name |
methyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H25NO3Si/c1-12(2,3)17(5,6)16-9-7-10(13-8-9)11(14)15-4/h9-10,13H,7-8H2,1-6H3/t9-,10+/m1/s1 |
InChI Key |
JSPTYFYXVHYTLP-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



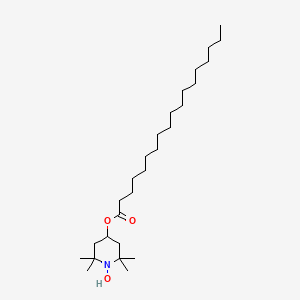

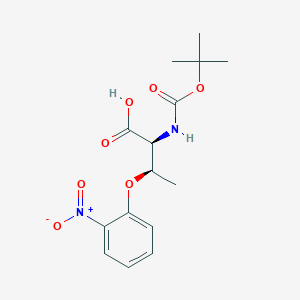

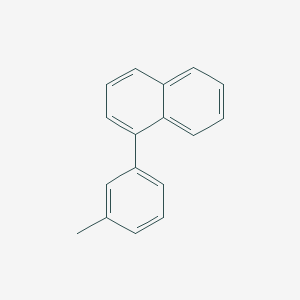
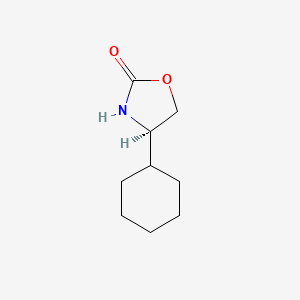

![Ethyl 6-hydroxy-2-methyl-3-[(methylsulfonyl)oxy]benzoate](/img/structure/B8619285.png)
![1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-](/img/structure/B8619292.png)

